An In-depth Technical Guide to the Mechanism of Action of (R)-Birabresib
An In-depth Technical Guide to the Mechanism of Action of (R)-Birabresib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Birabresib serves as the inactive enantiomer of the potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor, (S)-Birabresib (also known as OTX015 or MK-8628). While the therapeutic activity resides in the (S)-enantiomer, understanding the mechanism of the racemate and the stereospecificity of its interactions is crucial for researchers in the field of epigenetics and drug development. This guide delineates the mechanism of action of Birabresib, focusing on the activity of its therapeutically relevant (S)-enantiomer, and clarifies the role of (R)-Birabresib as an experimental control. The document provides a comprehensive overview of its binding to BET proteins, the subsequent impact on downstream signaling pathways, and detailed experimental protocols for key assays.
Core Mechanism of Action: BET Inhibition
Birabresib is a synthetic, small molecule that competitively inhibits the bromodomains of the BET family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in the transcriptional activation of genes.[3] By binding to the acetyl-lysine binding pockets of BET proteins, (S)-Birabresib displaces them from chromatin.[1][3] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.[1][3] A primary target of this inhibition is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][4] The IUPAC name for Birabresib is 2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide, with the "(6S)" designation indicating that the S-enantiomer is the therapeutically active form.[1] The (-)-enantiomer of OTX015 has been identified as the active form.[8] Consequently, (R)-Birabresib is utilized as an experimental control to demonstrate the specificity of the on-target effects of its active counterpart.
Quantitative Analysis of Birabresib Activity
The inhibitory potency of Birabresib has been quantified in various preclinical studies. The following tables summarize key quantitative data for the racemic mixture, which is predominantly driven by the (S)-enantiomer.
Table 1: In Vitro Binding Affinity and Cellular Potency of Birabresib
| Parameter | Target | Value (nM) | Assay Type |
| EC50 | BRD2, BRD3, BRD4 | 10 - 19 | Cell-free TR-FRET |
| IC50 | BRD2, BRD3, BRD4 | 92 - 112 | Inhibition of binding to Acetylated Histone H4 |
| GI50 | Various human cancer cell lines | 60 - 200 | Cell proliferation assay (WST-8) |
Table 2: In Vivo Antitumor Efficacy of Birabresib
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 100 mg/kg, once daily (p.o.) | 79% |
| Nude mice | Ty82 BRD-NUT midline carcinoma xenograft | 10 mg/kg, twice daily (p.o.) | 61% |
Table 3: Clinical Pharmacokinetics of Birabresib in Patients with Advanced Solid Tumors
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 80 mg once daily | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |
| 100 mg once daily (7 days on/14 days off) | Data not specified | Rapid absorption observed | Dose-proportional increase in exposure |
Downstream Signaling Pathways
The inhibition of BET proteins by (S)-Birabresib initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and the modulation of critical signaling pathways.
MYC Downregulation
The most well-characterized downstream effect of Birabresib is the rapid and potent downregulation of the MYC oncogene.[4][9] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. By preventing BRD4 from binding to the MYC promoter and enhancer regions, Birabresib effectively shuts down its transcription.[1]
Involvement of NF-κB and JAK/STAT Pathways
Emerging evidence suggests that the therapeutic effects of BET inhibitors, including Birabresib, extend beyond MYC suppression and involve the modulation of other critical signaling pathways implicated in cancer and inflammation, such as the NF-κB and JAK/STAT pathways.[8] The inhibition of the JAK/STAT pathway can lead to a reduction in the activation of NF-κB.[10]
Figure 1: Mechanism of BET inhibition by (S)-Birabresib.
Figure 2: Downstream signaling effects of (S)-Birabresib.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This protocol is designed to quantify the binding of Birabresib to BRD2, BRD3, and BRD4.
Materials:
-
BRD-expressing CHO cell lysate (transfected with Flag-tagged BRD2, BRD3, or BRD4)
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Europium-conjugated anti-Flag antibody
-
XL-665-conjugated streptavidin
-
Biotinylated Birabresib
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET-capable plate reader (e.g., EnVision 2103 Multilabel Reader)
Procedure:
-
Prepare serial dilutions of non-biotinylated Birabresib in assay buffer.
-
In a 384-well plate, combine the BRD-expressing cell lysate, europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib.
-
Add the serially diluted Birabresib or vehicle control to the wells.
-
Incubate the plate at room temperature for 0.2 to 2 hours, protected from light.[9]
-
Measure the fluorescence using a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Determine the EC50 value by performing a nonlinear regression analysis of the TR-FRET ratio versus the logarithm of the inhibitor concentration using appropriate software (e.g., PRISM).[9]
Figure 3: TR-FRET experimental workflow.
Cell Proliferation Assay (WST-8)
This colorimetric assay measures cell viability to determine the anti-proliferative effects of Birabresib.
Materials:
-
Human tumor cell lines of interest
-
Complete cell culture medium
-
Birabresib stock solution
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Birabresib in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of Birabresib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Birabresib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c-nu/nu)
-
Human cancer cell line (e.g., Ty82 BRD-NUT midline carcinoma)
-
Matrigel or similar basement membrane matrix
-
Birabresib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Birabresib orally (p.o.) at the desired dose and schedule (e.g., 100 mg/kg once daily).[9] The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein expression).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
(R)-Birabresib is the inactive enantiomer of the potent pan-BET inhibitor, (S)-Birabresib. The therapeutic activity of the racemic mixture, Birabresib (OTX015/MK-8628), is attributable to the (S)-enantiomer's ability to competitively bind to the bromodomains of BRD2, BRD3, and BRD4. This leads to the displacement of these epigenetic readers from chromatin and the subsequent transcriptional repression of key oncogenes, most notably MYC. The downstream consequences include cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in a variety of cancer models. The modulation of other signaling pathways, such as NF-κB and JAK/STAT, may also contribute to its therapeutic effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanism of BET inhibitors and developing novel epigenetic therapies. The use of (R)-Birabresib as a negative control in such studies is essential for validating the on-target activity of its active (S)-enantiomer.
References
- 1. Birabresib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
